2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups: a chlorophenyl group, an ethoxy group, a trifluoromethyl group, an anilino group, and a pyrazolone core .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups can be introduced into molecules through various methods, such as treatment of carboxylic acids with sulfur tetrafluoride . Pyrazolones can be synthesized through cyclo-condensation processes .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group has the formula -CF3 . Pyrazolone is a five-membered heterocyclic compound with two nitrogen atoms .
Chemical Reactions Analysis
The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound . Pyrazolones can participate in various chemical reactions due to their aromatic nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its significant electronegativity .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on related compounds emphasizes the role of heterocyclic chemistry in synthesizing diverse molecular structures. For example, studies on pyrazolines and chromones highlight their significance in generating various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds under mild conditions facilitates the creation of versatile dyes and other heterocyclic derivatives, pointing to a broad potential in materials science and organic synthesis (Gomaa & Ali, 2020).
Environmental Impact of Organochlorine Compounds
The environmental fate and impact of chlorophenols, a category to which the 4-chlorophenyl group pertains, have been extensively reviewed. These studies reveal moderate toxic effects on aquatic and mammalian life, with significant implications for water contamination and bioaccumulation. This information underscores the necessity for environmental risk assessments when dealing with organochlorine compounds (Krijgsheld & Gen, 1986).
Anticancer and Antibacterial Properties
Research into trifluoromethylpyrazoles, which share structural similarities with the compound , indicates promising anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly influences the activity profile, suggesting that modifications to the compound's structure could enhance its medicinal potential (Kaur, Kumar, & Gupta, 2015).
Synthesis Techniques and Applications
The synthesis and application of structurally unique hexasubstituted pyrazolines demonstrate the versatility of these compounds in creating highly substituted derivatives. Such compounds are instrumental in synthesizing cyclopropanes and dioxolanes, revealing their utility in developing new materials and therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2/c1-2-28-17-16(11-24-14-5-3-4-12(10-14)19(21,22)23)18(27)26(25-17)15-8-6-13(20)7-9-15/h3-11,25H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQZDATXMSLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.